2-[(2,3-Difluorophenyl)methyl]oxirane
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Overview
Description
2-[(2,3-Difluorophenyl)methyl]oxirane is an organic compound that belongs to the class of oxiranes, which are three-membered cyclic ethers. This compound is characterized by the presence of a difluorophenyl group attached to the oxirane ring. Oxiranes are known for their high reactivity due to the strained ring structure, making them valuable intermediates in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,3-Difluorophenyl)methyl]oxirane can be achieved through a multi-step process. One common method involves the reaction of 2,3-difluorobenzyl chloride with sodium hydroxide to form the corresponding alcohol. This intermediate is then treated with a base such as potassium carbonate in the presence of an epoxidizing agent like trimethylsulfoxonium iodide to yield the desired oxirane .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and crystallization are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-[(2,3-Difluorophenyl)methyl]oxirane undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The oxirane ring can be opened by nucleophiles such as amines, alcohols, and thiols, leading to the formation of β-substituted alcohols.
Oxidation: The compound can be oxidized to form corresponding diols or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxirane ring into an alcohol or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar solvents like dimethyl sulfoxide or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid, and osmium tetroxide are used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are employed in these reactions.
Major Products Formed
Nucleophilic Substitution: β-substituted alcohols, amines, and thiols.
Oxidation: Diols and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Scientific Research Applications
2-[(2,3-Difluorophenyl)methyl]oxirane has several applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicine: It is explored for its potential use in drug development, particularly in the design of antifungal and antibacterial agents.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[(2,3-Difluorophenyl)methyl]oxirane involves the reactivity of the oxirane ring. The strained three-membered ring is highly susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity is exploited in various synthetic transformations and biological interactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile or other reacting species.
Comparison with Similar Compounds
Similar Compounds
- 2-[(3,4-Difluorophenyl)methyl]oxirane
- 2-[(2,4-Difluorophenyl)methyl]oxirane
- 2-[(3,5-Difluorophenyl)methyl]oxirane
Uniqueness
2-[(2,3-Difluorophenyl)methyl]oxirane is unique due to the specific positioning of the fluorine atoms on the phenyl ring. This positioning can influence the compound’s reactivity, stability, and interaction with other molecules. The presence of fluorine atoms enhances the compound’s lipophilicity and metabolic stability, making it a valuable intermediate in the synthesis of bioactive molecules.
Properties
Molecular Formula |
C9H8F2O |
---|---|
Molecular Weight |
170.16 g/mol |
IUPAC Name |
2-[(2,3-difluorophenyl)methyl]oxirane |
InChI |
InChI=1S/C9H8F2O/c10-8-3-1-2-6(9(8)11)4-7-5-12-7/h1-3,7H,4-5H2 |
InChI Key |
RERYIUYOEOHQKB-UHFFFAOYSA-N |
Canonical SMILES |
C1C(O1)CC2=C(C(=CC=C2)F)F |
Origin of Product |
United States |
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